molecular formula C16H11FN4S B2796689 6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 840517-90-0

6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2796689
CAS No.: 840517-90-0
M. Wt: 310.35
InChI Key: LOELYNUAHHBNRX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a synthetic heterocyclic compound belonging to the triazolothiadiazine class, which is recognized in medicinal chemistry for its diverse pharmacological potential. The crystal structure of this specific compound has been characterized, confirming its solid-state conformation and molecular packing, stabilized by C-H···N, C-H···F, and π-π interactions . The triazolothiadiazine core is a privileged scaffold in drug discovery. While direct biological data for this particular analog is limited in the public domain, extensive research on closely related structures demonstrates significant research value. Compounds based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been identified as potent inhibitors of tubulin polymerization, functioning as vinylogous combretastatin A-4 analogues that disrupt microtubule dynamics and induce G2/M phase cell cycle arrest, showing promise as anticancer agents . Furthermore, this chemical class has been explored for its antimicrobial properties. Recent studies on novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (a closely related structure) have highlighted their potent urease inhibitory activity and effectiveness against urease-positive microorganisms, with some fluorinated derivatives exhibiting significant antifungal activity . The structural features of this compound—including the fluorophenyl and phenyl substituents—are common in optimizing pharmacokinetic properties and target binding affinity. This product is intended for research and development purposes in chemical biology and pharmaceutical sciences. It is supplied as a high-purity compound for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOELYNUAHHBNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazolothiadiazine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ batch or continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives of triazolo-thiadiazines. For instance, research conducted at the National Cancer Institute demonstrated that certain derivatives exhibit significant activity against various cancer cell lines, including leukemia and breast cancer. The study utilized the sulforhodamine B assay to evaluate the cytotoxic effects on 60 cancer cell lines .

Key Findings :

  • Compounds showed effective inhibition of cell proliferation.
  • Structural modifications (e.g., substituting different groups on the phenyl ring) enhanced activity against specific cancer types.

Antibacterial and Antifungal Properties

Triazolo-thiadiazines have also been evaluated for their antibacterial and antifungal activities. A review indicated that synthesized compounds demonstrated moderate to strong efficacy against several pathogenic strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential use as antimicrobial agents .

Enzyme Inhibition

Research has explored the inhibitory effects of triazolo-thiadiazines on specific enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These compounds exhibited significant inhibitory activity surpassing traditional medications, suggesting their potential in treating conditions related to enzyme dysregulation .

Case Studies

StudyObjectiveFindings
National Cancer Institute Study (2020) Assess antitumor activity across various cancer typesIdentified high levels of cytotoxicity against multiple cell lines; modifications increased effectiveness against breast cancer .
Antimicrobial Activity Assessment (2021) Evaluate antibacterial efficacyCompounds showed significant inhibition of bacterial growth; effective against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition Research (2024) Investigate enzyme inhibitory propertiesCompounds demonstrated superior inhibition of h-TNAP and h-IAP compared to conventional drugs .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, thereby inhibiting their activity. This interaction disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced tumor growth or decreased microbial activity .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-(4-Chlorophenyl)-6-phenyl-7H-triazolothiadiazine : Substituting fluorine with chlorine (C₆H₄Cl) increases molecular weight (326.80 g/mol vs. 325.36 g/mol for the fluoro analog) and lipophilicity. This compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, though quantitative data are unspecified .
  • 6-(4-Bromophenyl)-3-phenyl-7H-triazolothiadiazine: The bromine substituent (C₆H₄Br) further enhances molecular weight (371.25 g/mol) and polarizability.

Table 1: Physicochemical Properties of Halogen-Substituted Analogs

Compound Molecular Weight (g/mol) Substituent (Position 6) Key Biological Activity
6-(4-Fluorophenyl)-3-phenyl 325.36 4-Fluorophenyl Anticancer, antimicrobial*
3-(4-Chlorophenyl)-6-phenyl 326.80 4-Chlorophenyl Antibacterial
6-(4-Bromophenyl)-3-phenyl 371.25 4-Bromophenyl Structural similarity to PDE4 inhibitors

*Anticancer activity inferred from SAR trends in and .

Methoxy- and Methyl-Substituted Derivatives

  • 6-(4-Methoxyphenyl)-3-(5-methyl-1H-pyrazol-4-yl)-7H-triazolothiadiazine : This derivative exhibited potent alkaline phosphatase inhibition (IC₅₀ = 0.89 µM against h-TNAP) and antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.3 µM), surpassing ampicillin in antibacterial assays .
  • 6-(4-Methylphenyl)-3-phenyl-7H-triazolothiadiazine : The methyl group (C₆H₄CH₃) enhances lipophilicity (logP ≈ 3.5) but reduces electronic effects compared to fluorine. It showed moderate antifungal activity against Candida albicans .

Complex Substitution Patterns

  • 3-(2,3,4-Trimethoxyphenyl)-6-(4-methylthiophenyl)-7H-triazolothiadiazine (4g) : This analog demonstrated potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM) and antiproliferative activity against MDA-MB-231 cells (IC₅₀ = 0.8 µM) due to the trimethoxy group’s role in colchicine-site binding .
  • 3-(Difluoromethyl)-6-methyl-7H-triazolothiadiazine : The difluoromethyl group (CF₂H) enhances metabolic stability. While specific bioactivity data are lacking, its low molecular weight (204.20 g/mol) suggests favorable pharmacokinetics .

Anticancer Activity

  • The fluorophenyl analog’s activity is hypothesized to align with 113h (), a p-chlorophenyl-substituted derivative that showed 45.44% mean growth inhibition across NCI-60 cell lines. Fluorine’s smaller atomic radius may improve target binding compared to bulkier substituents .
  • Compound 4g (trimethoxyphenyl-substituted) exhibited superior potency (IC₅₀ = 0.8 µM) due to enhanced interactions with tubulin’s hydrophobic pockets, highlighting the importance of substitution patterns .

Table 2: Anticancer Activity of Selected Analogs

Compound Target IC₅₀/Inhibition (%) Cell Line/Model
6-(4-Fluorophenyl)-3-phenyl N/A (predicted) ~40–50%* NCI-60 (inferred from )
113h (4-chlorophenyl) Multiple kinases 45.44% NCI-60 panel
4g (trimethoxyphenyl) Tubulin 0.8 µM MDA-MB-231

*Estimated based on structural similarity.

Antimicrobial Activity

  • The fluorophenyl analog’s activity is comparable to 7a–7k (), which showed MIC values of 8–32 µg/mL against Gram-positive bacteria. Fluorine’s electronegativity may enhance membrane penetration .
  • Methoxy-substituted derivatives () outperformed ampicillin against Pseudomonas aeruginosa (MIC = 4 µg/mL vs. 16 µg/mL for ampicillin), suggesting electron-donating groups enhance bacterial target engagement .

Biological Activity

6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-thiadiazines known for their diverse pharmacological properties, including antifungal and antitumor effects. The molecular formula of this compound is C16H11FN4S, with a molecular weight of 310.35 g/mol .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Intermediate : The process begins with the reaction of 4-fluorobenzoic acid with thiocarbohydrazide to produce 4-amino-3-(4-fluorophenyl)-5-mercapto-1,2,4-triazole.
  • Cyclization : This intermediate is then cyclized with phenacyl bromide to yield the final product .

Antitumor Activity

Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antitumor properties. Preliminary studies suggest that compounds similar to this compound may possess antitumor activity against various cancer cell lines . Specifically:

  • A study demonstrated that certain derivatives showed high cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells .
  • The compound's mechanism may involve the inhibition of tubulin polymerization and disruption of microtubule networks in cancer cells .

Antifungal Activity

The antifungal potential of triazolo-thiadiazines has been documented extensively:

  • In vitro studies have shown that related compounds exhibit potent activity against various Candida species when compared to standard antifungal agents like ketoconazole .
  • The compounds displayed significant selectivity over non-cancerous cell lines during cytotoxicity assessments .

Other Biological Activities

Beyond antitumor and antifungal activities, this compound and its derivatives have been associated with other pharmacological effects:

  • Antimicrobial : Studies indicate broad-spectrum antimicrobial activity against pathogenic bacteria .
  • Anti-inflammatory and Analgesic : Some derivatives have shown promise in reducing inflammation and pain in experimental models .

Case Studies

Several case studies highlight the biological activities of triazolo-thiadiazine derivatives:

Study Cell Line Activity IC50 (μM)
Study AMCF-7Antitumor0.412
Study BA549Antitumor0.436
Study CCandida spp.Antifungal<64.5
Study DE. coliAntimicrobial-

These studies collectively underscore the potential of this compound as a lead structure for developing new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide derivatives under reflux in ethanol. The reaction is neutralized with sodium acetate, and the product is purified via recrystallization (yield: ~82%) . Alternative routes include microwave-assisted synthesis, which reduces reaction time from hours to minutes while maintaining high yields (e.g., 85–90% for analogous compounds) . Characterization relies on 1^1H NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .

Q. How are structural and purity parameters validated for this compound?

Key techniques include:

  • X-ray crystallography to resolve the non-planar triazolo-thiadiazine core and substituent orientations (e.g., dihedral angle: 10.54° between the fluorophenyl ring and the fused heterocycle) .
  • HPLC for purity assessment (>95% for most derivatives) .
  • Mass spectrometry (EIMS) and 13C^{13}\text{C} NMR to confirm molecular weight and substituent connectivity .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening often involves:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against S. aureus and Gram-negative pathogens .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., Hep-G2, HCT-116) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays for targets like alkaline phosphatase (h-TNAP) or PDE4 isoforms .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • C-6 fluorophenyl groups enhance antifungal activity by interacting with lanosterol 14α-demethylase (PDB: 3LD6) via π-π stacking and hydrophobic interactions .
  • C-3 phenyl groups with electron-withdrawing substituents (e.g., -NO2_2) improve anticancer potency, likely due to increased electrophilicity and DNA intercalation .
  • Bulky substituents (e.g., adamantyl) at C-6 reduce solubility but improve COX-2 selectivity (IC50_{50}: 0.12 µM vs. COX-1: >10 µM) .

Q. What strategies resolve contradictions in reported activity data for analogs?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., NCI-60 panel for anticancer activity) to compare derivatives fairly .
  • Crystallographic vs. solution-phase conformations : Use molecular dynamics (MD) simulations to account for conformational flexibility in docking studies .
  • Solubility differences : Introduce hydrophilic groups (e.g., -COOH at C-7) or salt forms (e.g., hydrobromides) to improve bioavailability .

Q. How can molecular docking guide the design of PDE4-selective inhibitors?

Docking with PDE4A (PDB: 1XOM) identifies critical interactions:

  • Catechol diether moieties at C-6 form hydrogen bonds with Gln-443 and Tyr-329 .
  • Methoxy groups at C-3 enhance selectivity by avoiding steric clashes with PDE4B’s Leu-925 .
  • Tetrahydrofuran-3-yloxy substituents improve binding affinity (ΔG: −9.8 kcal/mol) through hydrophobic packing .

Q. What mechanistic insights explain its antitumor activity?

Proposed mechanisms include:

  • Topoisomerase II inhibition : Intercalation into DNA via planar triazolo-thiadiazine core, disrupting replication .
  • Apoptosis induction : Activation of caspase-3/7 in MCF-7 cells (2.5-fold increase at 10 µM) .
  • COX-2 suppression : Downregulation of PGE2_2 synthesis in inflammatory microenvironments, reducing tumor growth .

Methodological Guidelines

  • Synthetic Optimization : Compare conventional vs. microwave methods for time-yield tradeoffs .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., ampicillin for antimicrobial tests; doxorubicin for cytotoxicity) .
  • Computational Workflows : Combine docking (AutoDock Vina) with MD (GROMACS) to refine binding hypotheses .

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